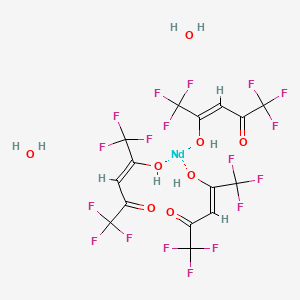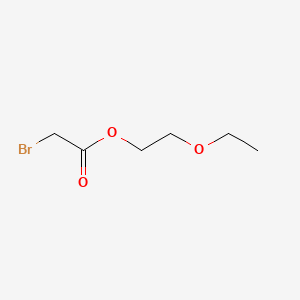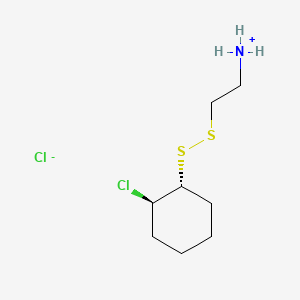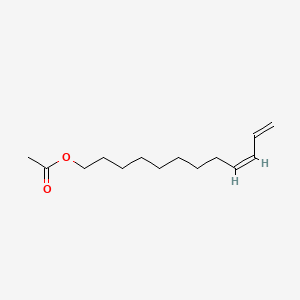
(Z)-Dodeca-9,11-dienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dodeca-9,11-dienyl acetate: is an organic compound characterized by its unique structure, which includes a dodecane backbone with double bonds at the 9th and 11th positions in the Z-configuration, and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodeca-9,11-dienyl acetate typically involves the use of alkenyl halides and acetates. One common method is the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-Dodeca-9,11-dienyl acetate can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol (MeOH).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-Dodeca-9,11-dienyl acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its role in pheromone signaling in insects. It is used to study the behavior and communication of certain moth species .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industry, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of (Z)-Dodeca-9,11-dienyl acetate in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that results in behavioral changes, such as attraction or repulsion .
Comparación Con Compuestos Similares
(Z)-11-Hexadecenyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z)-3-Hexenyl acetate: A plant volatile compound with a shorter carbon chain and different double bond positions.
Uniqueness: What sets (Z)-Dodeca-9,11-dienyl acetate apart is its specific double bond configuration and chain length, which confer unique chemical and biological properties. Its specific interaction with insect olfactory receptors makes it a valuable tool in pest management and ecological studies .
Propiedades
Número CAS |
51760-35-1 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
[(9Z)-dodeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4- |
Clave InChI |
ARPQLVHCERGNAB-PLNGDYQASA-N |
SMILES isomérico |
CC(=O)OCCCCCCCC/C=C\C=C |
SMILES canónico |
CC(=O)OCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
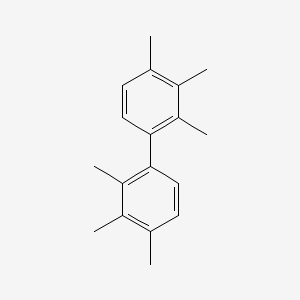
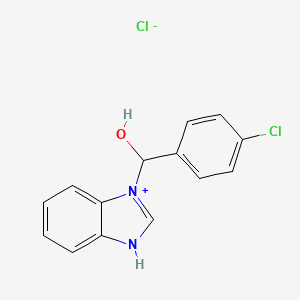

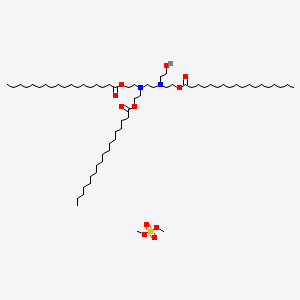
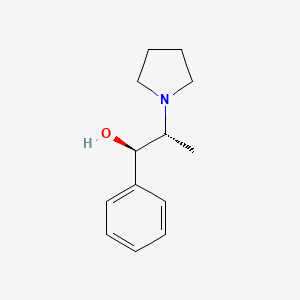
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
